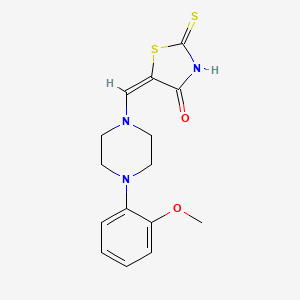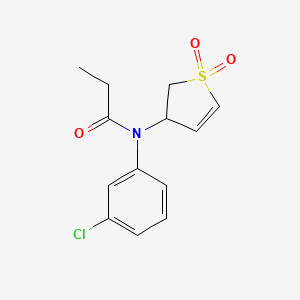![molecular formula C20H24N4O3S B2860552 4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 714253-01-7](/img/structure/B2860552.png)
4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide, also known as EMD 534085, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds called sulfonamides, which are known for their antibacterial properties. However, EMD 534085 has been found to have a different mechanism of action and is being investigated for its potential use in a variety of research applications.
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
- Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic therapy (PDT). These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
- Antimicrobial Evaluation : A study focused on the synthesis of quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety, demonstrating significant antimicrobial and antifungal activities. These compounds were synthesized to serve as potential antimicrobial agents, with some showing high activity against Gram-positive bacteria (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Synthesis of Novel Chemical Entities
- Novel Compound Synthesis for Potential Therapeutic Uses : Research by Ghorab et al. (2007) synthesized novel quinolines and pyrimido[4,5-b]quinolines with a benzenesulfonamide moiety, evaluating their anticancer activity against Ehrlich ascites carcinoma cells. Some of these compounds exhibited promising in vitro cytotoxic activity, highlighting their potential as anticancer and radioprotective agents (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2007).
Crystal Structure and Nonlinear Optics Applications
- Crystal Structure Analysis for Nonlinear Optics : Anwar et al. (2000) prepared ionic 4-amino-1-methylpyridinium benzenesulfonate salts and analyzed their crystal structures. The salts crystallized into noncentrosymmetric structures suitable for second-order nonlinear optics applications, demonstrating potential utility in this field (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Transfer Hydrogenation Catalysts
- Catalysis in Aqueous Media : Research by Tan et al. (2011) developed an efficient catalyst system for the selective transfer hydrogenation of quinoxalines in water, using a Cp*Ir–diamine catalyst. This process is pH-regulated, highlighting the importance of acidic conditions for optimizing reaction rates. Such catalysts could be crucial for synthesizing reduced quinoxalines with potential pharmaceutical applications (Tan, Tang, Sun, Jiang, Chen, Xu, Fan, & Xiao, 2011).
Propriétés
IUPAC Name |
4-methoxy-N-[3-(3-methylbutylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-14(2)12-13-21-19-20(23-18-7-5-4-6-17(18)22-19)24-28(25,26)16-10-8-15(27-3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBLWDPTCXBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{1-[(butylamino)carbonyl]cyclopropyl}phenyl)-4-fluorobenzamide](/img/structure/B2860473.png)
![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine](/img/structure/B2860474.png)


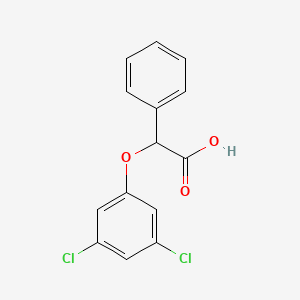
![6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2860480.png)
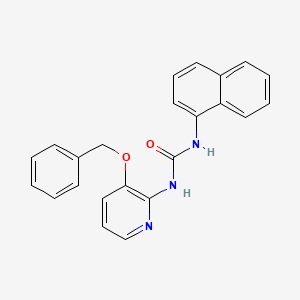
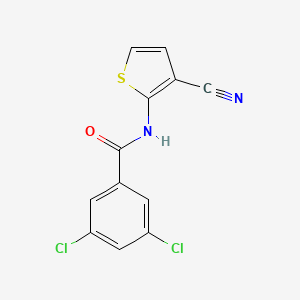
![2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2860484.png)
